5-Amino-6-fluoronicotinic acid
CAS No.:
Cat. No.: VC18821752
Molecular Formula: C6H5FN2O2
Molecular Weight: 156.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5FN2O2 |
|---|---|
| Molecular Weight | 156.11 g/mol |
| IUPAC Name | 5-amino-6-fluoropyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H5FN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) |
| Standard InChI Key | DIJHTABQHXTYHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1N)F)C(=O)O |
Introduction
Structural and Chemical Characteristics
The molecular structure of 5-amino-6-fluoronicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at position 3, an amino group at position 5, and a fluorine atom at position 6. This substitution pattern influences both electronic and steric properties, enhancing its reactivity in biological systems. X-ray crystallographic studies of structurally related compounds, such as 5,6-dibromonicotinic acid, reveal that halogen substituents at positions 5 and 6 induce planar configurations in the pyridine ring, which may stabilize interactions with enzymatic active sites . Fluorine’s electronegativity further polarizes the ring, increasing the compound’s affinity for targets like nicotinamide adenine dinucleotide (NAD)-dependent enzymes .
Table 1: Comparative Structural Properties of Nicotinic Acid Derivatives
Synthetic Pathways and Methodologies
The synthesis of 5-amino-6-fluoronicotinic acid can be inferred from methods used for analogous compounds. A patented approach for 6-fluoronicotinic acid involves Grignard exchange with isopropyl magnesium chloride, followed by reaction with chloroformate and subsequent fluorination using tetramethyl ammonium fluoride . Introducing an amino group at position 5 would require additional steps, such as nitration followed by reduction or direct amination via Buchwald-Hartwig coupling. For example, 2,5-dibromopyridine could serve as a starting material, undergoing selective bromine substitution at position 6 with fluorine, followed by amination at position 5.
Key challenges include ensuring regioselectivity during amination and avoiding side reactions at the carboxylic acid group. Reaction conditions such as solvent choice (e.g., tetrahydrofuran or acetonitrile) and catalysts (e.g., cuprous iodide) are critical for optimizing yields . Hydrolysis of intermediate esters under acidic or basic conditions finalizes the carboxylic acid functionality, as demonstrated in the synthesis of 6-fluoronicotinic acid .
Biological Activity and Mechanism of Action
5-Amino-6-fluoronicotinic acid’s biological activity is hypothesized to parallel that of 5-FNA, which inhibits bacterial growth by competing with nicotinic acid in NAD biosynthesis . In Streptococcus species, 5-FNA achieves 50% growth inhibition at concentrations as low as 0.05 µg/mL, with reversal by nicotinic acid in a 4:1 ratio . The amino group in 5-amino-6-fluoronicotinic acid may enhance binding affinity to bacterial enzymes or alter pharmacokinetic properties.
Table 2: Inhibitory Activity of Fluorinated Nicotinic Acid Derivatives
| Compound | Test Organism | IC50 (µg/mL) | Reversal Ratio (NA:Compound) |
|---|---|---|---|
| 5-Fluoronicotinic acid | Streptococcus sp. | 0.05 | 4:1 |
| 5-Fluoronicotinamide | Escherichia coli | 0.5 | 1:100 |
| 6-Fluoronicotinic acid | Lactobacillus plantarum | 1.2 | Not tested |
In vivo studies of 5-FNA in mice demonstrated protection against Streptococcus pyogenes at 83 mg/kg, though efficacy was reversed by nicotinic acid co-administration . These findings suggest that 5-amino-6-fluoronicotinic acid could similarly interfere with NAD metabolism in pathogens, albeit with modified potency due to its amino substituent.
Applications in Pharmaceutical Development
The compound’s dual functionality—amino and fluorine groups—positions it as a candidate for drug discovery. Potential applications include:
-
Antibacterial Agents: Targeting NAD-dependent pathways in Gram-positive bacteria, particularly in strains resistant to conventional antibiotics .
-
Enzyme Inhibitors: Modulating HDAC6 or dehydrogenases involved in redox regulation, potentially influencing cancer cell proliferation.
-
Prodrug Derivatives: Esterification of the carboxylic acid group to improve bioavailability, as seen in prodrugs of related nicotinic acid analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume